molecular formula C6H12O5 B583658 L-fucose-2-13C CAS No. 83379-37-7

L-fucose-2-13C

Cat. No. B583658
CAS RN: 83379-37-7
M. Wt: 165.149
InChI Key: SHZGCJCMOBCMKK-BOIBEAGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-fucose-2-13C is the labelled analogue of L-fucose . L-fucose is a dietary sugar that is used by cells in a process called fucosylation to posttranslationally modify and regulate protein behavior and function . It plays essential cellular functions in normal organ and immune developmental and homeostasis .


Synthesis Analysis

An efficient synthesis is reported for the preparation of L-fucose, and of L-fucofuranose, from 1. The route is designed to facilitate 13C labelling at C1 and/or C2, and the synthesis of 1,2-13C 2-fucose as its tetraacetate is described .


Molecular Structure Analysis

L-fucose has a molecular formula of C6H12O5 . The pyranose ring of the 2,3-linked L-arabinosyl residue is conformationally flexible .


Chemical Reactions Analysis

Data originating from an experiment show that 1 H signals from hydroxyl 1 H’s appear at the downfield region of the spectrum (expansion of δ H between 8.0 and 5.5 ppm) and line-broadening improves directly proportional to the temperature decrease .


Physical And Chemical Properties Analysis

L-fucose has a molecular weight of 164.16 g/mol . The physical state, appearance, color, odor, odor threshold, pH, relative evaporation rate, melting point, freezing point, boiling point, flash point, auto-ignition temperature, decomposition temperature, flammability, vapor pressure, relative vapor density at 20 °C, relative density, solubility, Log Pow, Log Kow, viscosity, kinematic, viscosity, dynamic, explosive properties, oxidizing properties, explosion limits are not available .

Scientific Research Applications

Antitumor Effects

L-fucose-2-13C has shown promise as an antitumor agent. Research suggests that it can inhibit tumor growth and metastasis by interfering with cell adhesion and signaling pathways. Its incorporation into glycoproteins and glycolipids affects cell-surface interactions, potentially modulating immune responses against cancer cells .

Intestinal Disease Relief

L-fucose-2-13C may alleviate intestinal diseases. It participates in the synthesis of mucin, a protective layer in the gut lining. By enhancing mucin production, it contributes to maintaining gut barrier integrity, reducing inflammation, and preventing conditions like inflammatory bowel disease (IBD) .

Emulsification in Food Industry

As an emulsifier, L-fucose-2-13C finds applications in the food industry. It stabilizes oil-in-water emulsions, improving texture, shelf life, and sensory properties of food products. Examples include salad dressings, sauces, and baked goods .

Functional Food Ingredient

L-fucose-2-13C is explored as a functional food ingredient due to its potential health benefits. It may enhance immune function, support gut health, and act as a prebiotic. Incorporating it into dietary supplements or functional foods could promote overall well-being .

Anti-Aging Skincare

In skincare formulations, L-fucose-2-13C contributes to anti-aging effects. It supports collagen synthesis, improves skin hydration, and reduces oxidative stress. Look for it in high-quality serums, creams, and masks targeting skin rejuvenation .

Preparation Methods and Detection Techniques

To utilize L-fucose-2-13C effectively, researchers employ various preparation methods:

For accurate detection, scientists employ techniques such as:

Safety And Hazards

L-fucose may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It is also irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

L-fucose metabolism could be a potential solution for disease treatment and prevention using genetically engineered probiotics .

properties

IUPAC Name

(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-BOIBEAGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-fucose-2-13C

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